3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzodioxole ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 3-aminobenzonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 3-[(E)-[(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE.
Substitution: Various substituted derivatives depending on the electrophile used.
Condensation: Complex organic molecules with extended conjugation or additional functional groups.
Scientific Research Applications
3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]THIOUREA: Similar structure but contains a thiourea group instead of a benzonitrile moiety.
1-(6-NITRO-1,3-BENZODIOXOL-5-YL)ETHANOL: Contains an ethanol group instead of the benzonitrile moiety.
Uniqueness
3-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZONITRILE is unique due to its combination of a nitro group, benzodioxole ring, and benzonitrile moiety, which imparts distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H9N3O4 |
---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
3-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C15H9N3O4/c16-7-10-2-1-3-12(4-10)17-8-11-5-14-15(22-9-21-14)6-13(11)18(19)20/h1-6,8H,9H2 |
InChI Key |
RRPKQLGKLCXVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=CC(=C3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.